An In-depth Technical Guide to 4-Bromo-N-t-butyl-2-fluorobenzamide (CAS 303084-21-1): A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 4-Bromo-N-t-butyl-2-fluorobenzamide (CAS 303084-21-1): A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Bromo-N-t-butyl-2-fluorobenzamide, a crucial building block in contemporary pharmaceutical synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its significant role as a key intermediate, most notably in the production of the potent androgen receptor inhibitor, Enzalutamide.
Introduction: The Strategic Importance of a Versatile Benzamide
4-Bromo-N-t-butyl-2-fluorobenzamide, bearing the CAS number 303084-21-1, is a halogenated benzamide derivative that has garnered significant attention in the field of medicinal chemistry. Its structural features—a bromine atom, a fluorine atom, and a bulky t-butyl amide group—make it a versatile synthon for introducing specific functionalities into larger, more complex molecules. While it is primarily recognized as a research compound, its most critical application lies in its role as a precursor in the multi-step synthesis of Enzalutamide, a second-generation non-steroidal antiandrogen used in the treatment of castration-resistant prostate cancer.[1] The strategic placement of its functional groups allows for subsequent chemical modifications, making it an indispensable component in the construction of the final active pharmaceutical ingredient (API).
Physicochemical and Computed Properties
A thorough understanding of the physicochemical properties of 4-Bromo-N-t-butyl-2-fluorobenzamide is essential for its handling, reaction optimization, and analytical characterization. The table below summarizes its key identifiers and computed chemical properties.
| Property | Value | Source |
| CAS Number | 303084-21-1 | [2][3] |
| Molecular Formula | C₁₁H₁₃BrFNO | [2][3] |
| Molecular Weight | 274.13 g/mol | [2][3] |
| Purity | Typically ≥95% to ≥98% | [2][3] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [3] |
| LogP (octanol-water partition coefficient) | 3.1165 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 1 | [3] |
These computed properties suggest that the molecule possesses moderate lipophilicity (LogP of 3.1165) and a relatively low polar surface area, which are important considerations for its solubility and chromatographic behavior.
Synthesis of 4-Bromo-N-t-butyl-2-fluorobenzamide: A Methodological Deep Dive
The synthesis of 4-Bromo-N-t-butyl-2-fluorobenzamide is typically achieved through the formation of an amide bond between a carboxylic acid derivative and t-butylamine. The most common and industrially scalable approach involves the activation of 4-bromo-2-fluorobenzoic acid, followed by nucleophilic attack by t-butylamine.
Rationale for the Synthetic Approach
The chosen synthetic route is predicated on the reliability and high efficiency of amide bond formation reactions. Starting with 4-bromo-2-fluorobenzoic acid is advantageous due to its commercial availability. The conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, is a critical step to facilitate the reaction with the sterically hindered and less nucleophilic t-butylamine.
Experimental Protocol: Amide Formation via Acyl Chloride
This protocol is adapted from established methods for the synthesis of similar benzamides.[4][5]
Step 1: Activation of 4-bromo-2-fluorobenzoic acid
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To a stirred solution of 4-bromo-2-fluorobenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) at room temperature.[6]
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated (40-50 °C) for 2-4 hours, or until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by GC-MS.
-
Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-bromo-2-fluorobenzoyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Amidation with t-butylamine
-
The crude 4-bromo-2-fluorobenzoyl chloride is dissolved in an anhydrous aprotic solvent like dichloromethane.
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The solution is cooled to 0-5 °C in an ice bath.
-
A solution of t-butylamine (2-3 equivalents) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.5-2 equivalents) in dichloromethane is added dropwise to the cooled acyl chloride solution. The excess amine and the additional base are used to neutralize the HCl generated during the reaction.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-16 hours) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is washed successively with a dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting acid, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 4-Bromo-N-t-butyl-2-fluorobenzamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the final product as a solid.
Quality Control and Analytical Methods
Rigorous quality control is paramount for any pharmaceutical intermediate to ensure the purity and safety of the final drug product. The analysis of 4-Bromo-N-t-butyl-2-fluorobenzamide typically involves a combination of chromatographic and spectroscopic techniques.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the standard method for determining the purity of benzamide derivatives and quantifying any process-related impurities. [7][8]
-
Column: A C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Detection: UV detection at a wavelength where the benzamide chromophore has significant absorbance (e.g., 254 nm).
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent, such as acetonitrile, to a known concentration (e.g., 1 mg/mL) and filtered before injection.
-
Quantification: Purity is typically determined by area percentage, assuming all impurities have a similar response factor to the main peak. For more accurate quantification, reference standards for known impurities are used.
Structural Elucidation and Identification: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-Bromo-N-t-butyl-2-fluorobenzamide. [9]
-
¹H NMR: The proton NMR spectrum provides a unique fingerprint of the molecule. Key expected signals include:
-
A singlet corresponding to the nine equivalent protons of the t-butyl group.
-
Signals in the aromatic region for the three protons on the benzene ring, with splitting patterns influenced by the fluorine and bromine substituents.
-
A broad singlet for the amide proton (-NH).
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the characteristic downfield signal for the carbonyl carbon of the amide group.
-
Quantitative NMR (qNMR): For highly accurate purity determination, qNMR can be employed. This technique involves adding a certified internal standard with a known purity to a precisely weighed sample of the benzamide. By comparing the integral of a specific signal from the analyte to that of the standard, the absolute purity of the sample can be calculated without the need for a reference standard of the analyte itself. [9]
Conclusion
4-Bromo-N-t-butyl-2-fluorobenzamide stands as a testament to the critical role of well-designed intermediates in the landscape of modern pharmaceutical manufacturing. Its carefully orchestrated arrangement of functional groups provides a robust and reliable starting point for the synthesis of complex, life-saving drugs like Enzalutamide. A comprehensive understanding of its synthesis, properties, and the mechanism of the API it helps create is essential for scientists and researchers working at the forefront of drug discovery and development. The protocols and insights provided in this guide aim to equip these professionals with the necessary knowledge to effectively utilize this key chemical entity in their research and manufacturing endeavors.
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What is the mechanism of Enzalutamide? (2024). Synapse. [Link]
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Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. Urology Textbook. [Link]
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Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond. Endocrine-Related Cancer. [Link]
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Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer. PubMed. [Link]
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Enzalutamide. Prostate Cancer UK. [Link]
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Synthesis of 4-bromo-N-tert-butyl-benzamide. PrepChem.com. [Link]
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An improved and practical route for the synthesis of enzalutamide and potential impurities study. ResearchGate. [Link]
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Analytical Methods. RSC Publishing. [Link]
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